3-吡啶甲胺盐酸盐

描述

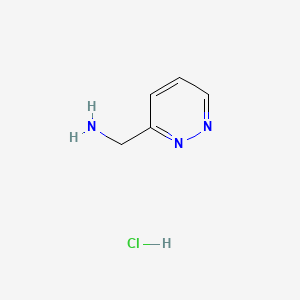

Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

科学研究应用

Pyridazin-3-ylmethanamine hydrochloride has a wide range of scientific research applications:

作用机制

Target of Action

Pyridazinone derivatives, a class of compounds to which pyridazin-3-ylmethanamine hydrochloride belongs, have been known to exhibit diverse pharmacological activities .

Mode of Action

The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, would play a significant role in its bioavailability .

Result of Action

The pyridazine ring, a key component of this compound, is known to interact with its targets, leading to various pharmacological effects .

生化分析

Biochemical Properties

The pyridazine ring in Pyridazin-3-ylmethanamine hydrochloride is known for its unique applications in molecular recognition It interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions

Cellular Effects

Compounds with a pyridazine ring, like Pyridazin-3-ylmethanamine hydrochloride, have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the pyridazine ring can have interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyridazine derivatives have been found to be involved in various metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazin-3-ylmethanamine hydrochloride typically involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another method involves the reaction of pyridazine with propargyl bromide, followed by intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures .

Industrial Production Methods

Industrial production methods for Pyridazin-3-ylmethanamine hydrochloride are not extensively documented.

化学反应分析

Types of Reactions

Pyridazin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazinone derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyridazine.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted pyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various pyridazinone derivatives, reduced pyridazine compounds, and substituted pyridazine derivatives .

相似化合物的比较

Pyridazin-3-ylmethanamine hydrochloride can be compared with other pyridazine derivatives such as:

Milrinone: A pyridazinone derivative with cardiotonic activity.

Amrinone: Another pyridazinone with potent cardiotonic effects.

RS-1893: An orally active pyridazinone that is a more potent vasodilator compared to milrinone.

These compounds share similar core structures but differ in their specific pharmacological activities and therapeutic applications, highlighting the uniqueness of Pyridazin-3-ylmethanamine hydrochloride .

生物活性

Pyridazin-3-ylmethanamine hydrochloride (C5H8ClN3) is a compound that has garnered significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of Pyridazin-3-ylmethanamine Hydrochloride

Pyridazin-3-ylmethanamine hydrochloride is a derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. The compound has been linked to various therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

- Antioxidant Activity : Pyridazine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

- Inhibition of Enzymatic Activity : Some studies indicate that pyridazine derivatives can inhibit specific enzymes involved in disease processes. For example, they may act as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways.

- Neuropeptide Modulation : Research suggests that pyridazine compounds may modulate neuropeptide systems linked to various central nervous system disorders, potentially offering therapeutic benefits in treating anxiety and depression .

Biological Activities

The biological activities associated with pyridazin-3-ylmethanamine hydrochloride include:

- Anticancer Effects : Studies have demonstrated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. They may also disrupt cancer cell proliferation through various signaling pathways .

- Anti-inflammatory Properties : Compounds within the pyridazine class have shown promise in reducing inflammation by inhibiting cytokine production and modulating immune responses .

- Neuroprotective Effects : Research indicates that these compounds may protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Selected Research Findings

- Anticancer Activity : A study demonstrated that pyridazinone derivatives significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .

- Neuroprotective Study : In animal models, pyridazin-3-ylmethanamine hydrochloride showed protective effects against neurodegeneration induced by excitotoxic agents, suggesting its potential in treating conditions like Alzheimer's disease .

- Inflammation Modulation : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, highlighting its anti-inflammatory potential .

属性

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。